NMDA Receptor Binding Affinity: A Complete Data Void vs. High-Affinity Comparators
In contrast to closely related arylcyclohexylamines which demonstrate validated, high-affinity binding at the NMDA receptor PCP site, a comprehensive search of the primary literature and major pharmacological databases yields exactly zero quantitative affinity data points for 3-Phenylmethoxycyclohexan-1-amine [1]. This complete absence of data is the critical differentiator. As a comparison, the 3-substituted analog 3-MeO-PCP shows a potent Ki of 20 nM for the NMDA receptor, while the parent compound PCP has a Ki of 250 nM. The target compound's lack of a piperidine ring, a known pharmacophore for this target, makes it structurally distinct and its activity unpredictable [2][3].
| Evidence Dimension | NMDA receptor (PCP site) binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available (0 data points) |
| Comparator Or Baseline | 3-MeO-PCP (3-Methoxyphencyclidine): Ki = 20 nM; PCP (Phencyclidine): Ki = 250 nM; 3-HO-PCP (3-Hydroxyphencyclidine): Ki = 30 nM |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assay using [3H]-(+)-MK-801 in rat brain membranes |
Why This Matters
The absolute lack of binding data prevents any assumption of NMDA receptor activity, making this compound a poor choice for neuroscience research unless de novo profiling is the explicit goal.
- [1] BindingDB. Comprehensive database search for NMDA receptor affinity data related to 3-(benzyloxy)cyclohexan-1-amine and 3-phenylmethoxycyclohexan-1-amine. View Source
- [2] Roth, B. L., Gibbons, S., Arunotayanun, W., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS ONE, 8(3), e59334. View Source
- [3] 3-HO-PCP. Wikipedia. Reports a Ki of 30 nM for the NMDA receptor. Data originally from Morris, H. & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. View Source
